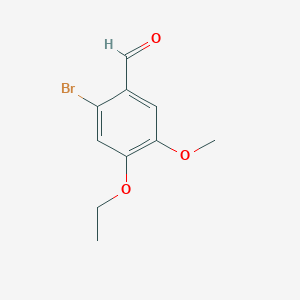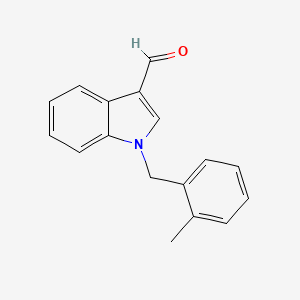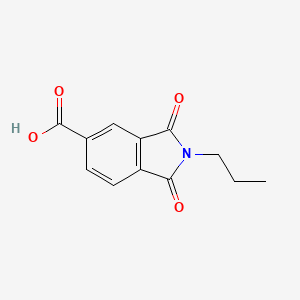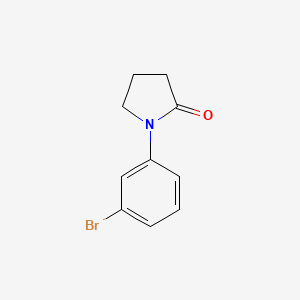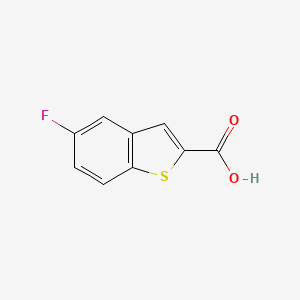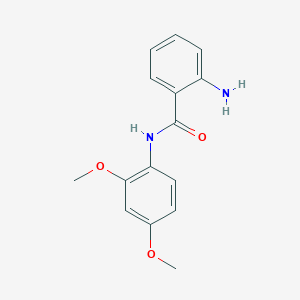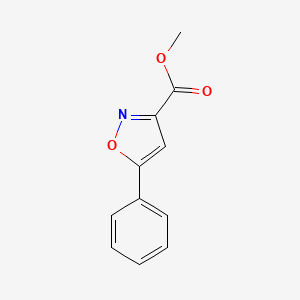![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid CAS No. 488795-29-5](/img/structure/B1268707.png)
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-substituted-2,5-dihydro-2-furoic acids, which are structurally related to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid, involves controlled Birch reduction followed by esterification. This process yields methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers, showcasing interesting spectroscopic properties. For instance, notable long-range coupling constants between protons at C2 and C5, and two high absorption maxima near 1750 and 1730 cm−1, attributed to the ester carbonyl group of each furoate, were observed. These findings are pivotal for understanding the synthesis routes and spectral characteristics of such compounds (Masamune, Ono, & Matsue, 1975).
Molecular Structure Analysis
The molecular structure of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid and its analogs can be elucidated through spectroscopic methods, as mentioned above. The observed long-range NMR coupling constants and IR absorption maxima provide insights into the diastereomeric nature and electronic characteristics of the furoate esters, contributing to a deeper understanding of the molecular structure of these compounds.
Chemical Reactions and Properties
The carboxylation of furoic acid into 2,5-furandicarboxylic acid (FDCA) represents a significant chemical transformation relevant to 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid. This process involves various catalytic and stoichiometric procedures, highlighting the potential of furoic acid derivatives for synthesizing bio-based polymers by incorporating CO2 into the molecular framework. The versatility of these reactions underscores the chemical reactivity and potential applicability of such compounds in green chemistry and bio-polymer synthesis (Drault et al., 2020).
Applications De Recherche Scientifique
Anti-Cancer and Anti-Diabetic Agent
- Scientific Field : Medicinal Chemistry
- Summary of Application : A series of new 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-acetyl-2-aryl-2H/methyl derivatives were synthesized . These compounds were investigated for their anti-cancer and anti-diabetic properties .
- Methods of Application : The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases. Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .
- Results or Outcomes : Molecular docking experiments on the synthesized compounds were performed, followed by a molecular dynamic simulation. ADMET (chemical absorption, distribution, metabolism, excretion, and toxicity) prediction revealed that most of the synthesized compounds follow Lipinski’s rule of 5 .
Antiglioma Agents
- Scientific Field : Medicinal Chemistry
- Summary of Application : New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives were developed and evaluated as AURKA and VEGFR-2 Inhibitor Antiglioma Agents .
- Methods of Application : The derivatives were synthesized and their structures were characterized using a variety of methods, including nuclear magnetic resonance (NMR) (1H and 13C), high-resolution mass spectrometry (HRMS), and Fourier transform infrared (FTIR) radiation .
- Results or Outcomes : The derivatives were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from -9.8 to -7.9 kcal/mol. Thiazolidinone molecule 5e containing 4-chlorophenyl substituent may be considered as a potential moiety for glioblastoma cancer treatments .
Pesticide Production
- Scientific Field : Agricultural Chemistry
- Summary of Application : The compound “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is an intermediate for the production of the pesticide tembotrione .
- Methods of Application : This compound is used in the synthesis of tembotrione, a triketone group herbicide .
- Results or Outcomes : Tembotrione has worldwide applications for weed management in maize .
Intermediate for Pesticide Production
- Scientific Field : Agricultural Chemistry
- Summary of Application : The compound “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is an intermediate for the production of the pesticide tembotrione .
- Methods of Application : This compound is used in the synthesis of tembotrione, a triketone group herbicide .
- Results or Outcomes : Tembotrione has worldwide applications for weed management in maize .
Propriétés
IUPAC Name |
5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASBYXQACGRWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359110 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid | |
CAS RN |
488795-29-5 | |
| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


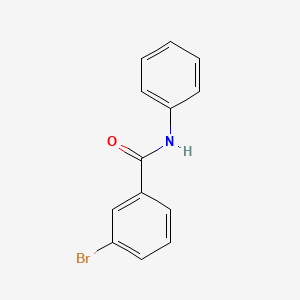
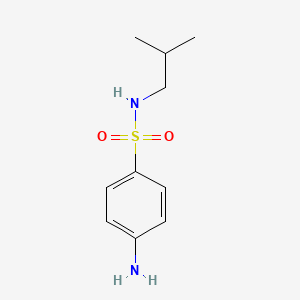
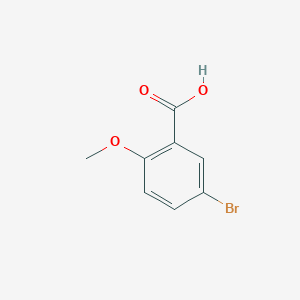
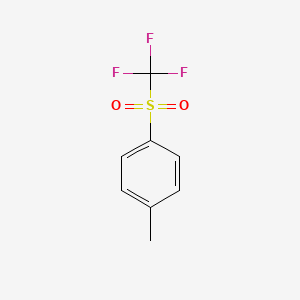
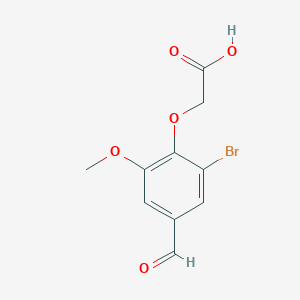
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
